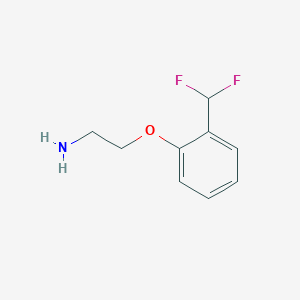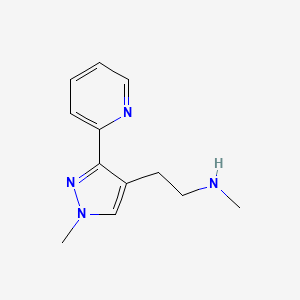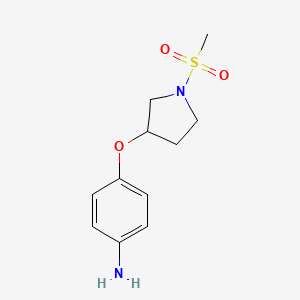![molecular formula C11H14FN B1470529 N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine CAS No. 1522498-51-6](/img/structure/B1470529.png)
N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine is complex, as indicated by its IUPAC name . The compound contains a cyclopropane ring, which is a three-membered carbon ring, attached to a fluoromethylphenyl group. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Pharmacokinetics and Drug Interactions
Flucytosine, a compound with a similar fluorinated phenyl structure, has been studied extensively for its pharmacokinetics and drug interactions. It's known for its conversion into metabolites that inhibit fungal RNA and DNA synthesis. However, its use is limited due to resistance development and severe side effects such as hepatotoxicity and bone-marrow depression. Drug interactions, particularly with nephrotoxic drugs, significantly impact its pharmacokinetics and elimination (Vermes, Guchelaar, & Dankert, 2000).
Neurotransmitter Receptor Binding
Arylcycloalkylamines, with structures similar to N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine, have been investigated for their role in D2-like receptors. These studies focus on how arylalkyl substituents can influence the binding affinity and selectivity at these receptors, potentially impacting the potency of antipsychotic agents (Sikazwe et al., 2009).
Molecular Imaging and Radiotracers
Compounds like [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA) are utilized in molecular imaging, especially in positron emission tomography (PET) for Parkinson's disease studies. These fluorinated compounds help in studying brain metabolism and neurotransmission through kinetic analysis and modeling approaches (Kumakura & Cumming, 2009).
Antineoplastic Properties
The cytotoxicity and mechanism of action of fluorinated compounds like 5-Fluorouracil (5-FU) have been extensively studied in cancer therapy. Insights into its cellular pharmacology have led to its combination with modulatory agents to enhance its metabolism or cytotoxic effects, demonstrating the potential of fluorinated compounds in therapeutic applications (Grem, 2000).
Propriétés
IUPAC Name |
N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMXBFZVQVREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1470446.png)

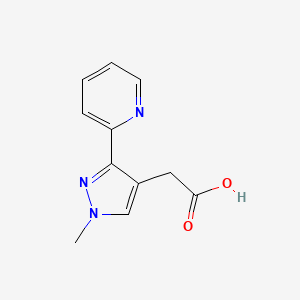
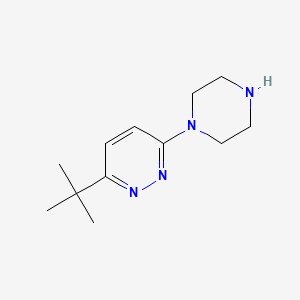
![1-Methyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470451.png)
![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone](/img/structure/B1470452.png)
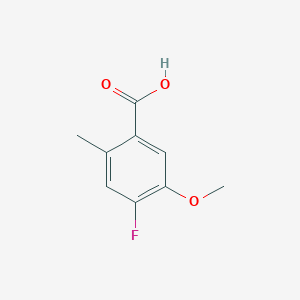
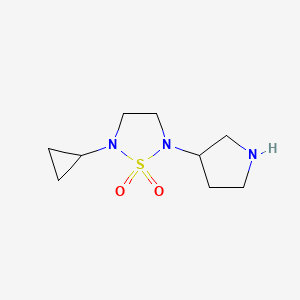
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470461.png)

